molecular formula C8H15NO2 B13578748 methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B13578748
M. Wt: 157.21 g/mol
InChI Key: VUSQBNNLIDLIBW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a cyclobutane precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclobutane ring provides rigidity and specificity to the molecule. This allows it to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,3R)-3-amino-1-(trifluoromethyl)cyclopentanecarboxylate: Similar in structure but with a cyclopentane ring and a trifluoromethyl group.

    (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring and a methoxycarbonyl group.

Uniqueness

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly valuable for applications requiring specific spatial arrangements and interactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6H,4,9H2,1-3H3/t5-,6-/m1/s1

InChI Key

VUSQBNNLIDLIBW-PHDIDXHHSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1N)C(=O)OC)C

Canonical SMILES

CC1(C(CC1N)C(=O)OC)C

Origin of Product

United States

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